molecular formula C27H39O6P B14705377 Phosphorous acid;2,4,6-trimethylphenol CAS No. 14017-78-8

Phosphorous acid;2,4,6-trimethylphenol

Cat. No.: B14705377
CAS No.: 14017-78-8
M. Wt: 490.6 g/mol
InChI Key: SJTORCSDIZYRRT-UHFFFAOYSA-N
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Description

Theoretical Framework of Sterically Hindered Phenols in Organic Chemistry and Materials Science

Sterically hindered phenols are a cornerstone of antioxidant technology, primarily serving as primary antioxidants. Their fundamental structure consists of a phenol (B47542) (a hydroxyl group attached to a benzene (B151609) ring) with bulky alkyl groups, such as methyl or tert-butyl groups, positioned ortho to the hydroxyl group. researchgate.netgoogle.com

The core of their function lies in the concept of steric hindrance. These bulky groups physically obstruct the hydroxyl group, which fine-tunes its reactivity. researchgate.net This structure allows the phenol to efficiently donate its hydroxyl hydrogen atom to neutralize highly reactive free radicals (R•) that are responsible for initiating oxidative degradation in organic materials like plastics and rubbers. researchgate.netgoogle.com

Upon donating the hydrogen atom, the hindered phenol is converted into a phenoxyl radical. The genius of its design is that this resulting radical is exceptionally stable. google.com The steric hindrance from the ortho-alkyl groups, combined with resonance delocalization of the unpaired electron around the aromatic ring, prevents this phenoxyl radical from propagating the chain reaction. Instead, it is a poor initiator and can even react with a second free radical, thereby terminating the degradation cycle. google.com This mechanism effectively breaks the chain of autoxidation, significantly slowing down material deterioration. researchgate.net

The antioxidant activity of phenolic compounds is influenced by the chemical structure and position of the hydroxyl groups. plaschina.com.cn The three methyl groups on the 2,4,6-trimethylphenol (B147578) ring, for instance, enhance the stability of the phenoxyl radical that forms upon hydrogen donation, making it an effective radical scavenger.

Fundamental Principles of Phosphite (B83602) Chemistry and Their Role as Auxiliary Antioxidants

Organic phosphite esters, with the general formula P(OR)₃, function as highly effective secondary or "auxiliary" antioxidants. omex.com Unlike primary antioxidants that scavenge free radicals, phosphites operate through a different, complementary mechanism: hydroperoxide decomposition. omex.com

During the initial stages of polymer degradation, or as a byproduct of primary antioxidant action, hydroperoxides (ROOH) are formed. nih.gov These hydroperoxides are thermally and photolytically unstable and can decompose into extremely reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can dramatically accelerate the degradation process.

Phosphite esters excel at preventing this chain-branching step. They react with hydroperoxides in a stoichiometric, non-radical ionic process, reducing them to stable, non-radical alcohols (ROH). In this reaction, the phosphite ester is oxidized to a phosphate (B84403) ester. wikipedia.org This conversion eliminates the source of new free radicals, thereby protecting the material during high-temperature processing and extending its service life. orgsyn.org

The general synthesis of phosphite esters typically involves a controlled reaction between phosphorus trichloride (B1173362) (PCl₃) and an alcohol or phenol (ROH). omex.comwikipedia.org When using phenols, the reaction can be catalyzed by an amine base to neutralize the HCl byproduct. wikipedia.org

Table 1: Comparison of Primary and Secondary Antioxidant Mechanisms

FeaturePrimary Antioxidants (Hindered Phenols)Secondary Antioxidants (Phosphite Esters)
Mechanism Chain-Breaking Donor (Free Radical Scavenging)Hydroperoxide Decomposition
Function Donates a hydrogen atom to neutralize alkyl and peroxy radicals.Reduces hydroperoxides (ROOH) to stable alcohols (ROH).
Chemical Transformation Phenol → Stable Phenoxyl RadicalPhosphite Ester → Phosphate Ester
Primary Role Long-term thermal stability.Melt processing stability, color protection.

Historical Development and Evolution of 2,4,6-Trimethylphenol-Derived Phosphites in Academic Research

The development of phosphite antioxidants is a significant chapter in the history of plastic additives. google.com While the academic and commercial focus has been extensive on phosphites derived from bulky, sterically hindered phenols like 2,4-di-tert-butylphenol (B135424) (the precursor to the widely used Irgafos 168), the specific historical evolution of phosphites derived from 2,4,6-trimethylphenol (mesitol) is less documented in dedicated literature. nih.gov

The synthesis of such compounds follows well-established principles of organophosphorus chemistry. The primary industrial method for creating phosphite esters is the reaction of phosphorus trichloride with alcohols or phenols. wikipedia.org Therefore, the synthesis of a tri(2,4,6-trimethylphenyl) phosphite is conceptually straightforward, involving the reaction of three equivalents of 2,4,6-trimethylphenol with one equivalent of phosphorus trichloride, typically in the presence of a base to scavenge the HCl produced. wikipedia.org Another established method is transesterification, where a pre-existing phosphite ester is heated with a different alcohol or phenol to achieve an exchange of the organic groups. google.com

Research on 2,4,6-trimethylphenol itself confirms its utility as an antioxidant. The methyl groups enhance the stability of the resulting phenoxyl radical, making it an effective radical scavenger. It has been explored as a comonomer in the synthesis of polymers like poly(phenylene oxide) to control molecular weight and thermal properties. The primary industrial synthesis of 2,4,6-trimethylphenol involves the gas-phase alkylation of phenol with methanol (B129727) over metal oxide catalysts. google.com

The evolution of phosphite antioxidants has been driven by needs for improved performance, such as greater stability against hydrolysis and higher efficiency at elevated temperatures. This has led to the development of complex, high-molecular-weight structures, including spirocyclic and diphosphite compounds like Antioxidant PEP-36 and PEPQ. nih.gov While 2,4,6-trimethylphenol provides moderate steric hindrance, research has often gravitated towards phenols with bulkier groups (e.g., tert-butyl) which can offer superior performance in demanding applications, potentially explaining the greater academic and commercial focus on those derivatives.

Conceptual Foundations of Synergism in Antioxidant Systems Involving Hindered Phenols and Phosphites

One of the most powerful concepts in material stabilization is antioxidant synergism, where the combined effect of two or more antioxidants is greater than the sum of their individual effects. plaschina.com.cn The combination of hindered phenols and phosphite esters is a classic example of this principle and forms the basis for many commercial antioxidant packages. nih.govnih.govnih.gov

This synergistic relationship stems from their complementary functions:

Primary Antioxidant Action : The hindered phenol (e.g., one based on a 2,4,6-trimethylphenol moiety) acts as the first line of defense. It scavenges chain-propagating peroxyl (ROO•) and alkyl (R•) radicals, breaking the autoxidation cycle. A byproduct of this process is the formation of hydroperoxides (ROOH). nih.gov

Secondary Antioxidant Action : The phosphite ester then intervenes by decomposing the hydroperoxides generated by the primary antioxidant into harmless alcohols. nih.gov This step is crucial because it prevents the hydroperoxides from breaking down under heat or UV light to form new, highly destructive radicals, a process that would otherwise consume the primary antioxidant rapidly.

By working in concert, the hindered phenol stops the initial chain reaction, and the phosphite cleans up the potentially harmful byproducts. nih.govnih.gov This dual-action approach provides comprehensive protection during both high-temperature melt processing (where phosphites are particularly effective) and over the long-term service life of the material (the domain of hindered phenols). nih.gov Studies on various polyolefins have demonstrated that combinations of phenolic and phosphite antioxidants significantly improve stability metrics such as the oxidation induction time (OIT), which measures the material's resistance to oxidative degradation. plaschina.com.cn

Table 2: Illustrative Oxidation Induction Time (OIT) Data for Polypropylene (B1209903) (PP)

This table, based on conceptual data from studies on synergistic systems, illustrates the enhanced stability provided by antioxidant blends. plaschina.com.cn

Stabilizer SystemConcentrationOIT at 180 °C (minutes)
Unstabilized PP0%0.8
Hindered Phenol only0.1%25.0
Phosphite only0.1%15.0
Hindered Phenol + Phosphite Blend0.1% total74.8

Properties

CAS No.

14017-78-8

Molecular Formula

C27H39O6P

Molecular Weight

490.6 g/mol

IUPAC Name

phosphorous acid;2,4,6-trimethylphenol

InChI

InChI=1S/3C9H12O.H3O3P/c3*1-6-4-7(2)9(10)8(3)5-6;1-4(2)3/h3*4-5,10H,1-3H3;1-3H

InChI Key

SJTORCSDIZYRRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)O)C.CC1=CC(=C(C(=C1)C)O)C.CC1=CC(=C(C(=C1)C)O)C.OP(O)O

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Trimethylphenol Derived Phosphite Esters

Esterification Reactions of 2,4,6-Trimethylphenol (B147578) with Phosphorous Acid Derivatives

Esterification is the most direct and common approach for synthesizing aryl phosphites. This involves the reaction of the hydroxyl group of 2,4,6-trimethylphenol with a suitable phosphorus(III) electrophile. The specific choice of the phosphorus-containing reagent and reaction conditions are critical for achieving high conversion and purity.

The reaction proceeds in three successive steps, with each step releasing a molecule of hydrogen chloride (HCl). rsc.org PCl₃ + 3 ArOH → P(OAr)₃ + 3 HCl (where Ar = 2,4,6-trimethylphenyl)

Due to the release of acidic HCl gas, this reaction is typically conducted in the presence of a base, which acts as an acid scavenger. researchgate.netwikipedia.org The base neutralizes the HCl, preventing it from participating in side reactions and driving the equilibrium towards the product side. rsc.org Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. rsc.orgresearchgate.net The choice of base and solvent is crucial for yield optimization. For instance, in the synthesis of the structurally similar tris(2,4-di-tert-butylphenyl) phosphite (B83602), chloroform (B151607) was found to be an effective solvent as it solubilizes the triethylamine hydrochloride byproduct, preventing reactor blockage. rsc.org

The reaction is often initiated at a moderate temperature to control the initial exothermic release, and then heated to ensure the reaction goes to completion. rsc.org While a base is not strictly essential for reactions with phenols (as they are less susceptible to attack by the chloride ion compared to alkyl alcohols), its inclusion catalyzes the esterification and is common practice. researchgate.netwikipedia.org

Below is a table summarizing typical reaction parameters for the synthesis of hindered aryl phosphites using PCl₃.

ParameterConditionRationale
Phosphorus Source Phosphorus Trichloride (B1173362) (PCl₃)A common, reactive electrophile for phosphite synthesis.
Phenol (B47542) to PCl₃ Ratio Stoichiometric (3:1)Ensures complete substitution and minimizes waste. rsc.org
Base (Acid Scavenger) Triethylamine, PyridineNeutralizes HCl byproduct, driving the reaction forward. rsc.org
Solvent Toluene, ChloroformProvides a medium for the reaction and helps control temperature. rsc.org
Temperature 40°C initially, then increasedControls initial exothermicity and then accelerates the reaction rate. rsc.org

Transesterification offers an alternative pathway to phosphite esters. This equilibrium-controlled process involves the reaction of an existing phosphite ester, such as triphenyl phosphite or trimethyl phosphite, with 2,4,6-trimethylphenol. researchgate.net

P(OR')₃ + 3 ArOH ⇌ P(OAr)₃ + 3 R'OH (where Ar = 2,4,6-trimethylphenyl)

The reaction is typically catalyzed by a base, such as sodium phenoxide or sodium methylate. google.com To drive the reaction to completion, the alcohol (R'OH) generated as a byproduct is continuously removed from the reaction mixture, usually by distillation. researchgate.net This is particularly effective when a low-boiling-point phosphite, like trimethyl phosphite, is used, as the methanol (B129727) byproduct can be easily distilled off. researchgate.net

This method is highly versatile and can be controlled to produce mixed aryl phosphites. By carefully controlling the stoichiometry—for example, by adding one or two moles of 2,4,6-trimethylphenol per mole of a trialkyl phosphite—it is possible to synthesize structures like dialkyl (2,4,6-trimethylphenyl) phosphite or alkyl di(2,4,6-trimethylphenyl) phosphite. The manufacturing process for similar commercial products like diphenylisodecyl phosphite (DIDPP) relies on this principle, where the reaction between triphenyl phosphite and isodecanol (B128192) results in a mixture of phosphite esters. canada.ca

Novel Synthetic Approaches to Tris(2,4,6-trimethylphenyl) Phosphite

Recent advancements in chemical engineering have led to novel methods for synthesizing hindered aryl phosphites that offer significant improvements in efficiency and safety. One of the most promising is the use of continuous flow microreactors. rsc.org

A method developed for the synthesis of triphenyl phosphite and its derivatives, including the sterically demanding tris(2,4-di-tert-butylphenyl) phosphite, has demonstrated remarkable efficiency. rsc.org In this system, solutions of the phenol and phosphorus trichloride in a suitable solvent are pumped through a microreactor where they mix and react. This approach offers several advantages over traditional batch processing:

Rapid Reaction Times: Complete conversion can be achieved with residence times as short as 20 seconds, a dramatic reduction from the hours typically required for batch reactions. rsc.org

Enhanced Safety: The small volume of the reactor minimizes the risks associated with highly exothermic reactions. rsc.org

Scalability: The process has been successfully scaled up for kilogram-scale production (up to 18.4 kg/h ) by increasing the inner diameter of the reaction coil. rsc.org

Efficiency: The precise control over stoichiometry and temperature leads to high yields (e.g., 88% for tris(2,4-di-tert-butylphenyl) phosphite) and minimizes byproduct formation. rsc.org

This continuous flow methodology is directly applicable to the synthesis of tris(2,4,6-trimethylphenyl) phosphite and represents a significant step forward in the large-scale, efficient production of these compounds.

Green Chemistry Principles in Phosphite Synthesis

The synthesis of phosphite esters is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. kahedu.edu.in Several of the twelve principles of green chemistry are particularly relevant to the synthesis of 2,4,6-trimethylphenol-derived phosphites. rsc.orgkahedu.edu.in

Waste Prevention: Traditional methods can generate significant waste, including solvent and byproduct salts. Novel approaches like continuous flow synthesis minimize waste by using stoichiometric amounts of reactants, thus improving atom economy. rsc.org

Atom Economy: Processes that incorporate the maximum amount of starting material into the final product have high atom economy. The direct esterification of PCl₃ with three equivalents of phenol is inherently atom-efficient, with HCl being the only byproduct.

Less Hazardous Chemical Syntheses: Research into alternative synthetic routes aims to avoid hazardous reagents like PCl₃ and toxic solvents. While not yet standard for this specific compound, catalyst- and additive-free methods are being explored in broader organophosphorus chemistry. rsc.org

Safer Solvents and Auxiliaries: The choice of solvent is critical. Using recyclable or less toxic solvents can significantly improve the green profile of the synthesis. Some modern methods for related compounds utilize recyclable ionic liquids or quaternary ammonium (B1175870) salts as reaction media. organic-chemistry.org

Catalysis: The use of catalytic amounts of a base rather than stoichiometric quantities can reduce waste. Furthermore, the development of recyclable catalysts is a key goal in green chemistry. organic-chemistry.org

By adopting principles such as continuous flow processing and optimizing solvent and catalyst use, the synthesis of tris(2,4,6-trimethylphenyl) phosphite can be made more sustainable and environmentally friendly.

Purification, Isolation, and Yield Optimization in Laboratory Synthesis

Achieving high yield and purity in the synthesis of tris(2,4,6-trimethylphenyl) phosphite requires careful optimization of reaction conditions and effective purification strategies.

Yield Optimization: The yield is highly dependent on factors such as the choice of base, solvent, temperature, and reaction time. Optimization studies for the synthesis of similar hindered phosphites have shown that a systematic approach is necessary. rsc.org For example, comparing different amine bases (e.g., triethylamine, pyridine, N,N-diisopropylethylamine) and solvents (e.g., toluene, chloroform, hexane) can reveal the optimal combination for maximizing product formation while minimizing side reactions. rsc.org The rate of addition of reactants, particularly the dropwise addition of PCl₃ to the phenol solution, is also critical to control the reaction's exothermicity and prevent the formation of undesired intermediates. rsc.org

Purification and Isolation: Once the reaction is complete, the primary purification challenge is the removal of the base-hydrochloride salt (e.g., triethylamine hydrochloride) and any unreacted starting materials or intermediates. rsc.orggoogle.com

Filtration: The solid amine hydrochloride salt can be removed by filtration. The choice of a solvent in which the salt is poorly soluble can facilitate this step.

Washing: The crude product, dissolved in an organic solvent, can be washed with water or a mild aqueous base to remove any remaining salts or acidic impurities.

Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator.

Distillation/Recrystallization: For laboratory-scale synthesis, the final product, which is often a solid at room temperature, can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether). researchgate.net High-vacuum distillation can also be used for liquid phosphites.

Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR) are essential for confirming the purity of the isolated product. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trimethylphenol Derived Phosphites

Mechanistic Pathways of Phosphite (B83602) Ester Oxidation

The oxidation of phosphite esters derived from 2,4,6-trimethylphenol (B147578) is a critical aspect of their function, particularly in their role as antioxidants. The primary mechanism involves the conversion of the trivalent phosphorus atom to a pentavalent state. vinatiorganics.com

The principal reaction pathway for the oxidation of phosphite esters is their conversion to the corresponding phosphate (B84403) esters. wikipedia.org This transformation is a key feature of their antioxidant activity. wikipedia.org The general reaction involves the phosphite, P(OR)₃, reacting with an oxidizing agent, represented as [O], to form the more stable phosphate, OP(OR)₃. wikipedia.org This process effectively neutralizes detrimental species, such as hydroperoxides (ROOH), by converting them into harmless alcohols (ROH), while the phosphite itself is oxidized to a stable phosphate. vinatiorganics.com

In the context of 2,4,6-trimethylphenol-derived phosphites, the "R" group is the 2,4,6-trimethylphenyl moiety. During antioxidant action, the phosphite ester donates electrons to break oxidative chain reactions. vinatiorganics.com In addition to the primary phosphate product, other oxidation products of the phenol (B47542) moiety itself can be formed under certain conditions, such as in the presence of specific metal catalysts. For instance, the oxidation of 2,4,6-trimethylphenol (TMP) in the presence of Fe(III) aquacomplexes has been shown to yield 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org

Table 1: Oxidation Products of 2,4,6-Trimethylphenol-Derived Phosphite and Related Moieties

Reactant Oxidizing Species Major Product(s)
Tris(2,4,6-trimethylphenyl) phosphite Hydroperoxides (ROOH) Tris(2,4,6-trimethylphenyl) phosphate, Alcohols (ROH)

This table provides an interactive overview of the primary oxidation products formed from the phosphite ester and its parent phenol under different oxidative conditions.

Steric hindrance, conferred by the bulky organic groups attached to the phosphorus atom, plays a significant role in the kinetics of phosphite ester oxidation. The methyl groups at the ortho positions (2 and 6) of the phenol ring in 2,4,6-trimethylphenol create considerable steric bulk around the phosphorus center in the corresponding phosphite ester.

Research indicates that the efficiency of phosph(on)ites in reducing hydroperoxides generally decreases with increasing steric hindrance. acs.org The established order of reactivity is phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.org This trend suggests that while hindered aryl phosphites, such as those derived from 2,4,6-trimethylphenol, are effective antioxidants, their reaction rates with peroxyl radicals may be lower than less hindered phosphites or even hindered phenols at ambient temperatures. acs.org The steric bulk can impede the approach of the oxidizing species to the phosphorus atom, thereby slowing the rate of oxidation. However, this same steric hindrance contributes to the stability of the resulting aryloxyl radicals, which are able to terminate auto-oxidation chain reactions. mmu.ac.uk

Synergistic Reaction Mechanisms in Mixed Antioxidant Systems

Phosphite antioxidants derived from 2,4,6-trimethylphenol are frequently used in combination with primary antioxidants, such as hindered phenols, to create a more robust defense against oxidation. vinatiorganics.comnih.gov This enhanced performance is due to synergistic mechanisms where the two types of antioxidants work together more effectively than either would alone. vinatiorganics.comnih.gov

The primary role of phosphite antioxidants in synergistic blends is to act as hydroperoxide decomposers. mmu.ac.uknih.gov During the oxidation of polymers, hydroperoxides are formed as intermediate products. These hydroperoxides are unstable and can decompose to form highly reactive hydroxyl and alkoxy radicals, which then propagate the degradation chain reaction. mmu.ac.uk

Phosphite esters intervene by reducing hydroperoxides to non-radical products, typically alcohols, thereby preventing the formation of chain-propagating radicals. vinatiorganics.commmu.ac.uk This reaction, where the phosphite is oxidized to a phosphate, is a crucial step in breaking the cycle of degradation. nih.gov By eliminating hydroperoxides, phosphites act as effective secondary antioxidants, complementing the function of primary antioxidants that scavenge free radicals directly. nih.govnih.gov

Table 2: Role of Phosphite in Radical Chain Termination

Step in Oxidation Action of Primary Antioxidant (Phenolic) Action of Secondary Antioxidant (Phosphite) Outcome
Initiation - - Formation of Alkyl radicals (R•)
Propagation Donates H• to Peroxy radicals (ROO•) - Formation of Hydroperoxides (ROOH)
Branching - Decomposes ROOH to ROH Prevention of new radical formation

This interactive table illustrates the complementary roles of primary and secondary antioxidants in halting the oxidative degradation process.

A key aspect of the synergy between phosphites and phenolic antioxidants is the ability of the phosphite to regenerate the primary antioxidant. vinatiorganics.com Phenolic antioxidants function by donating a hydrogen atom to a free radical, which neutralizes the radical but also deactivates the phenol, often converting it into a quinone-like structure. vinatiorganics.comresearchgate.net

Hydrolytic Stability and Degradation Mechanisms of Phosphite Esters

A significant consideration for the practical application of phosphite esters is their susceptibility to hydrolysis. Organic phosphites are generally sensitive to water and can be saponified, especially in the presence of acids or bases, to form phosphorous acid diesters and subsequently monoesters or free phosphorous acid. google.com The rate of this hydrolysis is highly dependent on the nature of the ester groups. google.com

Nucleophilic Reactivity of Phosphites in Organic Transformations

Organophosphites are characterized by the nucleophilic nature of the phosphorus(III) center, a property that also allows them to function as effective leaving groups due to the stability of the resulting phosphite anion. researchgate.net This dual reactivity makes them valuable candidates for nucleophilic organocatalysis. researchgate.net The reactivity of aryl-substituted phosphites, such as those derived from 2,4,6-trimethylphenol, can be finely tuned by the electronic properties of the aryl group. man.poznan.pl

In the context of H-phosphonates, there exists a tautomeric equilibrium between the tetracoordinate H-phosphonate form and the tricoordinate phosphite form. The phosphite tautomer possesses a nucleophilic phosphorus center, while the H-phosphonate form has an electrophilic phosphorus center. man.poznan.pl The nature of the substituents can influence this equilibrium and, consequently, the dominant reaction pathway.

Research on related aryl nucleoside H-phosphonates has demonstrated that the reactivity of the phosphorus center is highly dependent on the substituents of the aryl moiety. For instance, derivatives bearing electron-withdrawing groups like p-nitrophenyl or 2,4,6-trichlorophenyl were found to be the most reactive in coupling reactions. man.poznan.pl Conversely, the electron-donating methyl groups on the 2,4,6-trimethylphenyl substituent would be expected to increase the nucleophilicity of the phosphorus atom in the phosphite tautomer, potentially accelerating reactions where the phosphite acts as a nucleophile.

A prime example of the nucleophilic character of phosphites is the Michaelis-Arbuzov reaction, a cornerstone method for forming carbon-phosphorus bonds. While not specifically detailing a 2,4,6-trimethylphenol derivative, the general mechanism involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. A similar pathway, the Pudovik reaction, involves the addition of a dialkyl phosphite to a carbonyl compound. The efficiency of these reactions can be influenced by the steric bulk and electronic environment provided by substituents like the 2,4,6-trimethylphenyl group.

Table 1: Comparison of Reactivity in Aryl Nucleoside H-Phosphonates

This table illustrates how different aryl substituents affect the rate of dinucleoside H-phosphonate formation, providing a basis for predicting the reactivity of 2,4,6-trimethylphenol derivatives.

Aryl SubstituentReaction Time for Dinucleoside H-phosphonate formationInferred Effect of Substituent
p-Nitrophenyl< 3 minutesStrong electron-withdrawing, increases electrophilicity of P
2,4,6-Trichlorophenyl< 3 minutesStrong electron-withdrawing, increases electrophilicity of P
4-ChlorophenylSlower than aboveModerately electron-withdrawing
2,4,6-Trimethylphenyl(Predicted)Electron-donating, expected to increase nucleophilicity of P

Electrophilic Reactions Involving 2,4,6-Trimethylphenol-Derived Phosphites

Electrophilic reactions are a major class of transformations for trivalent phosphorus compounds, leading to important products like phosphine (B1218219) ligands and other organophosphorus compounds. mdpi.com These reactions involve the P(III) center acting as a nucleophile and attacking an electrophilic species. Common electrophilic reactions include alkylation, arylation, and halogenation. mdpi.com

The reaction of a 2,4,6-trimethylphenol-derived phosphite with an alkyl halide, for example, would result in the formation of a phosphonium (B103445) salt, a key step in the Michaelis-Arbuzov reaction. The rate and success of this quaternization would be influenced by the steric hindrance of the bulky 2,4,6-trimethylphenyl group and the increased nucleophilicity of the phosphorus atom due to the electron-donating methyl groups.

Another significant electrophilic reaction is the Atherton-Todd reaction, which involves the reaction of a dialkyl phosphite with an alcohol in the presence of a base and a halogen source like carbon tetrachloride. This reaction proceeds via the formation of a phosphonium intermediate.

As previously mentioned, the H-phosphonate/phosphite tautomerism allows for dual reactivity. man.poznan.pl While the phosphite form is nucleophilic, the H-phosphonate form renders the phosphorus center electrophilic. This electrophilicity is exploited in transesterification reactions. For instance, diphenyl H-phosphonate, activated by its electron-withdrawing phenyl groups, undergoes rapid transesterification with alcohols. nih.gov A phosphite derived from 2,4,6-trimethylphenol could similarly serve as an electrophile, particularly when activated by conversion to a mixed anhydride (B1165640) or other species that enhances the leaving group potential of the phenoxy moiety. For example, 2,4,6-trichlorophenyl nucleoside H-phosphonate has been used as a reactive intermediate that smoothly reacts with various primary and secondary amines. nih.gov

Studies on Phosphorus Ylide Formation from Related Phenolic Phosphines

Phosphorus ylides, also known as Wittig reagents, are pivotal in organic synthesis for the creation of carbon-carbon double bonds via the Wittig reaction. chemistnotes.com An ylide is a neutral species containing adjacent atoms with opposite formal charges and complete octets. libretexts.org The formation of a phosphorus ylide typically begins with a phosphine, a trivalent phosphorus compound analogous to an amine.

The most common method for synthesizing phosphorus ylides involves two main steps:

Formation of a Phosphonium Salt : This occurs through the reaction of a phosphine with an alkyl halide. It is a bimolecular nucleophilic substitution (SN2) reaction where the phosphine acts as the nucleophile. youtube.com

Deprotonation : The resulting phosphonium salt is then treated with a strong base (e.g., butyl lithium, potassium tert-butoxide) to remove a proton from the carbon adjacent to the positively charged phosphorus atom, yielding the ylide. chemistnotes.comyoutube.com

To generate an ylide from a 2,4,6-trimethylphenol-related compound, the starting material would be a phosphine containing at least one 2,4,6-trimethylphenoxy group, for example, bis(2,4,6-trimethylphenoxy)phenylphosphine or tris(2,4,6-trimethylphenoxy)phosphine. The nucleophilicity of this phosphine would be modulated by the electronic effects of the phenoxy groups. The subsequent stability of the phosphonium salt and the acidity of its α-protons would also be influenced by these bulky, moderately electron-donating substituents.

An alternative route for the synthesis of stabilized phosphorus ylides involves a three-component reaction. This method combines a phosphine (like triphenylphosphine), a dialkyl acetylenedicarboxylate (B1228247) (DAAD), and an acidic proton source, which can be a phenol. researchgate.net The reaction proceeds through the nucleophilic addition of the phosphine to the DAAD, followed by protonation by the phenol to form a vinyltriphenylphosphonium salt. This unstable intermediate is then converted to a stabilized phosphorus ylide via a Michael addition reaction. researchgate.net Employing 2,4,6-trimethylphenol in this reaction would directly incorporate the corresponding phenoxy group into the resulting ylide structure.

Table 2: General Steps for Phosphorus Ylide Synthesis

This table outlines the conventional two-step process for generating a phosphorus ylide from a phosphine precursor.

StepReaction DescriptionReactantsProduct
1SN2 AlkylationPhosphine + Alkyl HalidePhosphonium Salt
2DeprotonationPhosphonium Salt + Strong BasePhosphorus Ylide

Advanced Applications in Materials Science and Polymer Stabilization Research

Mechanisms of Oxidative Stabilization in Polymeric Materials

Organophosphorus compounds, including phosphites and phosphonites, are crucial for the processing stabilization of polyolefins, typically used in conjunction with a primary antioxidant that acts as a hydrogen donor. google.com The primary role of these phosphorous-based stabilizers is to prevent the degradation of the polymer that occurs during melt processing and to protect the primary antioxidant from oxidation. google.com

As secondary antioxidants, phosphites function by decomposing hydroperoxides (ROOH) into non-radical, stable products. specialchem.comvinatiorganics.com During the oxidative degradation of polymers, hydroperoxides are formed and can break down into highly reactive radicals that propagate the degradation chain reaction. Phosphite (B83602) antioxidants interrupt this cycle by reducing the hydroperoxides to alcohols. vinatiorganics.com This mechanism is particularly critical during the high-temperature conditions of polymer processing where the formation of hydroperoxides is accelerated.

In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), the addition of phosphite antioxidants is essential to maintain the polymer's molecular weight and prevent discoloration during processing. google.com The stabilization mechanism involves the phosphite being oxidized to a phosphate (B84403) while it reduces the polymer hydroperoxides. This action preserves the mechanical properties of the polyolefin, such as tensile strength and impact resistance. nbinno.com

For instance, in High-Density Polyethylene (HDPE), discoloration can occur due to the formation of oxidation products. Phosphites and phosphonites can prevent the chemical reactions of phenolic antioxidants that lead to these colored products. google.com

The utility of phosphite antioxidants extends to engineering plastics and elastomers where thermal stability during processing is critical. In materials like polycarbonates, polyesters, and polyamides, phosphite stabilizers help to maintain melt viscosity and prevent the degradation that can lead to a loss of mechanical performance. google.com They are also employed in elastomers such as Styrene-Butadiene Rubber (SBR) and Acrylonitrile-Butadiene-Styrene (ABS) to protect against thermal degradation during manufacturing and service life. google.com

Phosphite antioxidants are particularly effective against thermo-oxidative degradation which occurs at the elevated temperatures of polymer processing. By decomposing hydroperoxides, they prevent the chain-scission and cross-linking reactions that alter the polymer's structure and properties.

While phosphites are primarily melt-processing stabilizers, their action of preserving primary antioxidants contributes to the long-term stability of the polymer against photo-oxidation. By reducing the initial oxidative damage during processing, there are fewer degradation-initiating species in the final product, which can improve its resistance to UV light and long-term heat exposure.

Research into Synergistic Blends for Enhanced Polymer Longevity

The combination of different types of stabilizers is a common practice in the polymer industry to achieve a higher degree of protection than what can be provided by a single additive. researchgate.net The synergistic effect of these blends is a key area of research for enhancing the durability of polymeric materials. researchgate.netspecialchem.com

A well-established synergistic combination is the use of phosphite antioxidants with hindered phenolic antioxidants. specialchem.comresearchgate.net Hindered phenols are primary antioxidants that function by donating a hydrogen atom to trap free radicals, thereby terminating the degradation chain reaction. vinatiorganics.comeuroplas.com.vn

In this synergistic relationship, the phosphite (secondary antioxidant) protects the phenolic (primary antioxidant) from being consumed during processing and decomposes the hydroperoxides. The phenolic antioxidant, in turn, scavenges the free radicals that are formed during the polymer's service life. This dual-action approach provides comprehensive protection throughout the polymer's lifecycle. Research has shown that blends of phenolic and phosphite antioxidants can significantly improve the thermal stability of polymers like polyethylene and polypropylene. google.comgoogle.com

Table 1: Synergistic Effects of Antioxidant Blends in Polypropylene

Antioxidant SystemStabilization MechanismObserved Benefits in Polypropylene
Phosphite Antioxidant Hydroperoxide DecomposerImproved melt flow stability, color retention during processing.
Hindered Phenolic Antioxidant Radical ScavengerEnhanced long-term thermal stability, prevention of mechanical property loss.
Phosphite + Hindered Phenol (B47542) Blend Complementary MechanismsSuperior overall stability, reduced degradation during processing and service life, synergistic improvement in antioxidant performance. researchgate.net

Development of Macromolecular and Oligomeric Phosphite Antioxidants

The progression from simple, small-molecule phosphite antioxidants to macromolecular and oligomeric structures represents a significant advancement in polymer stabilization technology. This evolution is driven by the need to overcome the limitations of smaller molecules, such as high volatility, poor compatibility with the polymer matrix, and susceptibility to migration and extraction. Larger molecules, by contrast, offer enhanced thermal stability, improved resistance to hydrolysis, and greater permanence within the host polymer. researchgate.net

The synthesis of these advanced antioxidants often involves the reaction of a phosphorus source, such as phosphorus trichloride (B1173362), with sterically hindered phenols. nih.gov The use of substituted phenols, like 2,4,6-trimethylphenol (B147578), is a key strategy in this process. The methyl groups on the phenol ring provide steric hindrance, which shields the phosphorus atom and enhances the hydrolytic stability of the resulting phosphite. researchgate.net

Research into oligomeric phosphites has demonstrated that these structures exhibit high compatibility and solubility with a wide range of polymers, leading to a greater effect on preventing polymer degradation. researchgate.net The synthesis strategy involves creating adducts, which are larger molecules formed by the reaction of a phosphorus trihalide with large phenolic compounds. google.com This approach leads to the formation of oligomeric phenolic phosphite components that have low volatility and are highly effective as stabilizers, particularly during high-temperature processing. google.com

The development of these macromolecular antioxidants addresses the need for more robust and durable stabilization systems in demanding applications. By incorporating structures like 2,4,6-trimethylphenol into a larger molecular architecture, researchers can create antioxidants with superior performance characteristics.

Table 1: Comparison of Properties: Small Molecule vs. Macromolecular Phosphite Antioxidants

PropertySmall Molecule PhosphitesMacromolecular/Oligomeric Phosphites
Molecular WeightLowHigh
VolatilityHighLow
Migration/Extraction ResistanceLowHigh
Thermal StabilityModerateHigh
Hydrolytic StabilityVariable to LowHigh (especially with hindered phenols)
Polymer CompatibilityGoodExcellent

Catalysis and Ligand Chemistry with 2,4,6 Trimethylphenol Derived Phosphites

Investigation of Lewis Basicity and Nucleophilic Catalysis

The catalytic activity of 2,4,6-trimethylphenol-derived phosphites is intrinsically linked to the Lewis basicity and nucleophilicity of the phosphorus atom. Lewis base catalysis is a process where an electron-pair donor interacts with an acceptor atom in a reagent or substrate, thereby increasing the reaction rate. sioc.ac.cn This interaction can enhance both the electrophilic and nucleophilic character of the species involved. sioc.ac.cn

In the context of phosphine (B1218219) and phosphite (B83602) catalysis, the phosphorus atom acts as the Lewis base. The nucleophilicity and Lewis basicity of sterically hindered phosphines have been quantified, providing a framework for understanding their reactivity. nih.gov While often used interchangeably, nucleophilicity is a kinetic concept related to the rate of reaction, whereas Lewis basicity is a thermodynamic concept related to the stability of the adduct formed with a Lewis acid. nih.govreddit.com For phosphine catalysts, the mechanism often involves the nucleophilic attack of the phosphine on an electron-deficient species to form a reactive intermediate, such as a phosphonium (B103445) enolate, which then participates in the catalytic cycle. nih.gov

The electron-donating methyl groups on the phenyl rings of 2,4,6-trimethylphenol (B147578) increase the electron density on the oxygen atoms, which in turn enhances the electron-donating ability and thus the Lewis basicity of the phosphorus atom in the corresponding phosphite. This increased basicity and nucleophilicity are crucial for their function as organocatalysts in various transformations.

Role as Ligands in Transition Metal Catalysis for Organic Synthesis

Phosphite ligands are widely used in homogeneous catalysis due to their unique properties. alfachemic.com Compared to traditional phosphine ligands, phosphites are often easier to synthesize, more resistant to air oxidation, and allow for significant structural modification. alfachemic.com They are considered weak sigma-donors and strong pi-acceptors, which influences the electronic properties of the metal center they coordinate to. alfachemic.com

Phosphites derived from 2,4,6-trimethylphenol, when used as ligands, can form stable complexes with various transition metals like palladium, rhodium, and nickel. The bulky 2,4,6-trimethylphenyl groups create a sterically demanding environment around the metal center. This steric hindrance can influence the regioselectivity and stereoselectivity of catalytic reactions. For instance, in reactions like hydroformylation or cross-coupling, the ligand's cone angle and electronic parameters are critical in determining the product distribution and reaction efficiency. alfachemic.com

The use of metal phosphide (B1233454) complexes has also been explored in catalytic C–O bond activation, a key process in biomass conversion and hydrodeoxygenation reactions. ufl.edu While specific studies on 2,4,6-trimethylphenol-derived phosphites in this exact application are not detailed in the provided results, the general principles of phosphite ligand design for tuning the reactivity of metal centers are well-established. ufl.edutum.de

Applications in Specific Organic Reactions (e.g., cyanosilylation, cyanocarbonation, Michael additions)

Phosphites and related phosphines derived from substituted phenols have demonstrated significant utility as organocatalysts in several important organic transformations.

Cyanosilylation and Cyanocarbonation: The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds is a crucial method for synthesizing cyanohydrins, which are valuable synthetic intermediates. nih.gov Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a related electron-rich triarylphosphine, has been shown to be an efficient catalyst for the cyanosilylation of a wide range of aldehydes and ketones, affording the corresponding cyanohydrin silyl (B83357) ethers in good to excellent yields. mdpi.com The reaction proceeds smoothly with 1-5 mol% of the catalyst. mdpi.com This catalyst is also effective for the cyanocarbonation of aldehydes using methyl cyanoformate, yielding cyanohydrin carbonates. mdpi.com The effectiveness of the catalyst stems from its ability to activate the C-Si bond of TMSCN. mdpi.com

Catalytic Activity of a Related Phosphine in Cyanosilylation mdpi.com
SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)
Benzaldehyde1DMF0.598
4-Chlorobenzaldehyde1DMF0.599
Acetophenone5DMF195
Cyclohexanone5DMF192

Michael Additions: Phosphine-catalyzed Michael additions are a powerful tool for C-C bond formation. nih.gov The reaction is initiated by the nucleophilic attack of the phosphine on the Michael acceptor, generating a zwitterionic intermediate that acts as a base to deprotonate the pronucleophile. nih.gov Electron-rich triarylphosphines have shown superior performance compared to triphenylphosphine (B44618) in catalyzing oxa-Michael additions, particularly with less reactive Michael acceptors and alcohols. beilstein-journals.org The increased electron density on the phosphorus atom enhances its nucleophilicity, accelerating the initial step of the catalytic cycle. beilstein-journals.org The phospha-Michael addition, the conjugate addition of H-phosphonates to electron-deficient alkenes, is another important transformation that can be catalyzed by Lewis bases. rsc.org

Heterogeneous Catalytic Systems Utilizing Phosphite-Related Moieties

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, significant effort has been devoted to the immobilization of catalysts on solid supports. uq.edu.auresearchgate.net This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Phosphite and phosphine moieties can be anchored to various solid supports, including polymers, silica (B1680970), and porous organic frameworks. uq.edu.auresearchgate.net One common strategy involves the covalent attachment of the ligand to the support, followed by complexation with the desired metal. uq.edu.au For instance, ligands can be immobilized on a Merrifield resin through a substitution reaction. uq.edu.au Another approach is the encapsulation of metal-phosphite complexes within the pores of materials like mesoporous silica or metal-organic frameworks (MOFs). researchgate.netmdpi.com These heterogeneous catalysts can then be used in various reactions, such as Knoevenagel condensation or cyanosilylation, and can often be easily recovered and reused without significant loss of activity. mdpi.comresearchgate.netrsc.org

The development of such heterogeneous systems is crucial for the industrial application of catalysts derived from 2,4,6-trimethylphenol and related structures, enabling more sustainable and cost-effective chemical processes.

Analytical Methodologies for Structural Elucidation and Mechanistic Study

Advanced Spectroscopic Techniques for Phosphite (B83602) Characterization

Spectroscopic methods provide fundamental insights into the molecular architecture of the compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organophosphorus compounds in solution.

³¹P NMR Spectroscopy: As phosphorus-31 is a spin ½ nucleus with 100% natural abundance, ³¹P NMR is a highly effective and direct method for characterizing phosphorus-containing compounds. irdg.org For an aryl phosphite ester like "Phosphorous acid; 2,4,6-trimethylphenol", the ³¹P chemical shift is expected to appear in a characteristic downfield region, typically between +125 and +145 ppm relative to an 85% phosphoric acid standard. youtube.com This distinct chemical shift range allows for easy identification and differentiation from other phosphorus species such as phosphates or phosphonates. tandfonline.comtandfonline.comhuji.ac.il Electron-withdrawing or electron-donating substituents on the aryl ring can influence the precise chemical shift, providing further structural information. tandfonline.com

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the 2,4,6-trimethylphenol (B147578) portion of the molecule. The spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the symmetrical substitution pattern of the phenol (B47542), the two aromatic protons are chemically equivalent and would likely appear as a singlet. The three methyl groups (two ortho, one para) would also produce characteristic singlets with integrations corresponding to their respective number of protons (6H for the ortho methyls and 3H for the para methyl). chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display unique signals for each chemically distinct carbon atom in the 2,4,6-trimethylphenol ring, including the carbon attached to the oxygen (C-O), the methyl-substituted carbons, and the unsubstituted aromatic carbons. rsc.org The chemical shifts of these carbons provide confirmation of the substitution pattern on the aromatic ring.

Table 1: Expected NMR Spectroscopic Data for Phosphorous acid; 2,4,6-trimethylphenol

Nucleus Chemical Shift (δ) Range (ppm) Expected Multiplicity Assignment
³¹P125 – 145SingletP(OAr)₃
¹H~6.8SingletAromatic C-H
¹H~2.2-2.3Singletpara-CH
¹H~2.1-2.2Singletortho-CH
¹³C~150-155SingletC -O-P
¹³C~130-135SingletAromatic C -H
¹³C~128-132SingletAromatic C -CH₃ (ortho)
¹³C~125-130SingletAromatic C -CH₃ (para)
¹³C~20-21Singletpara-C H₃
¹³C~16-17Singletortho-C H₃

Note: The data in this table are representative values based on analogous aryl phosphite and trimethylphenol structures and may vary depending on solvent and experimental conditions.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of "Phosphorous acid; 2,4,6-trimethylphenol" would be dominated by characteristic absorption bands. A strong band corresponding to the P-O-C (aryl) stretching vibration is expected in the region of 1200-1250 cm⁻¹. rsc.org Other significant bands would arise from the aromatic ring, including C=C stretching vibrations around 1600 cm⁻¹ and 1470 cm⁻¹, and C-H stretching vibrations just above 3000 cm⁻¹. The C-H bending vibrations of the methyl groups would also be visible. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the substituted benzene (B151609) ring. mdpi.com The P=S bond, if present in related thio-analogs, gives a characteristic Raman band between 600 and 700 cm⁻¹, though this can be obscured by benzene ring vibrations. irdg.org

Table 2: Key Vibrational Frequencies for Phosphorous acid; 2,4,6-trimethylphenol

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
Aromatic C-H Stretch3000 - 3100IR, RamanMedium
Aliphatic C-H Stretch2850 - 3000IR, RamanMedium-Strong
Aromatic C=C Stretch~1600, ~1470IR, RamanStrong
P-O-C (Aryl) Stretch1200 - 1250IRStrong
O-P-O Stretch950 - 1050IRStrong
Benzene Ring Vibrations600 - 900RamanStrong

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and providing structural clues based on fragmentation patterns.

Upon ionization, the "Phosphorous acid; 2,4,6-trimethylphenol" molecule would form a molecular ion (M⁺•). This ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments helps to piece together the original structure.

Common fragmentation pathways for such a molecule could include:

Cleavage of the P-O bond: This would lead to the formation of a 2,4,6-trimethylphenoxide radical and a corresponding phosphorus-containing cation, or vice-versa.

Loss of a methyl group: Fragmentation could occur at the aryl ring, leading to the loss of a methyl radical (CH₃•), resulting in a fragment ion with a mass of M-15.

Rearrangements: Complex rearrangements, which are common in the mass spectrometry of organophosphorus compounds, could also occur. acs.orglibretexts.orgyoutube.com

The exact fragmentation pattern would depend on the ionization technique used (e.g., Electron Impact, Chemical Ionization).

Environmental Transformation and Degradation Studies of 2,4,6 Trimethylphenol Derived Phosphites Academic Research Focus

Photodegradation Pathways in Aqueous and Solid-State Environments

The photodegradation of phosphorous acid;2,4,6-trimethylphenol (B147578) is influenced by the distinct photochemical behaviors of its two primary components: the phosphite (B83602) ester functional group and the 2,4,6-trimethylphenol moiety.

In aqueous environments, the degradation of the 2,4,6-trimethylphenol portion is largely driven by indirect photolysis, particularly in the presence of dissolved organic matter (DOM) such as humic substances. medchemexpress.comnih.gov DOM acts as a photosensitizer, absorbing sunlight and generating reactive oxygen species (ROS) like singlet oxygen (¹O₂) and triplet excited states of DOM (³DOM*). medchemexpress.comnih.gov 2,4,6-trimethylphenol has been shown to be rapidly oxidized by singlet oxygen in aqueous solutions. medchemexpress.com The contribution of direct photolysis, where the compound itself absorbs light leading to its breakdown, is considered to be of minor importance for electron-rich phenols like 2,4,6-trimethylphenol. nih.gov

The phosphite ester component is susceptible to photooxidation. Studies on organophosphite antioxidants have shown that they can be transformed into their corresponding organophosphate esters through oxidation. researchgate.net Simulated sunlight irradiation has been found to promote the heterogeneous phototransformation of organophosphite antioxidants in dust, a process that is accelerated by the presence of reactive oxygen species. nih.gov This suggests that in both aqueous and solid-state environments, a key photodegradation pathway for phosphorous acid;2,4,6-trimethylphenol is its oxidation to the corresponding phosphate (B84403) ester, tris(2,4,6-trimethylphenyl) phosphate.

The table below summarizes the key photodegradation pathways.

EnvironmentPrimary PathwayMediating FactorsKey ReactantsPrimary Transformation Product
AqueousIndirect PhotolysisDissolved Organic Matter (DOM)Singlet Oxygen (¹O₂), Triplet DOM (³DOM*)Oxidized 2,4,6-trimethylphenol derivatives
Solid-State (e.g., dust)PhotooxidationSunlight, Reactive Oxygen SpeciesOxygenTris(2,4,6-trimethylphenyl) phosphate

Abiotic Degradation Mechanisms (e.g., hydrolysis, oxidation)

Abiotic degradation mechanisms, namely hydrolysis and oxidation, play a significant role in the environmental transformation of this compound.

Hydrolysis: Phosphite esters are known to undergo hydrolysis, breaking down into phosphorous acid and the corresponding alcohol or phenol (B47542). canada.cammu.ac.uk In this case, hydrolysis of this compound would yield phosphorous acid and 2,4,6-trimethylphenol. The rate of hydrolysis of phosphite esters can be influenced by factors such as molecular weight, with rates generally decreasing as molecular weight increases. canada.ca Some commercial phosphites are known to have poor hydrolytic stability, which can be a concern for their storage and handling. mmu.ac.uk

Oxidation: A primary abiotic degradation pathway for phosphite esters is oxidation to their corresponding phosphate esters. wikipedia.org This is a fundamental aspect of their function as antioxidants in polymers, where they act as secondary antioxidants by reducing hydroperoxides and are themselves oxidized in the process. nih.gov This transformation can also occur in the environment. Recent research has highlighted that organophosphite antioxidants are a significant source of organophosphate esters in the environment through oxidative processes. tandfonline.comacs.org The oxidation of the phosphite moiety in this compound results in the formation of tris(2,4,6-trimethylphenyl) phosphate.

The following table outlines the primary abiotic degradation mechanisms.

Degradation MechanismReactant(s)Key ProductsInfluencing Factors
HydrolysisWaterPhosphorous acid, 2,4,6-TrimethylphenolMolecular weight, temperature, pH
OxidationOxygen, HydroperoxidesTris(2,4,6-trimethylphenyl) phosphatePresence of oxidizing agents, temperature

Biotransformation and Biodegradation Potential in Environmental Systems

The biotransformation and biodegradation of this compound are critical for its ultimate removal from the environment. The process involves the breakdown of the parent compound and its degradation products by microorganisms.

Information directly pertaining to the biodegradation of the parent phosphite ester is limited. However, the biodegradation potential can be inferred from its hydrolysis products: phosphorous acid and 2,4,6-trimethylphenol.

Phosphorous acid can be utilized by some microorganisms as a phosphorus source, although it is generally less bioavailable than phosphate.

The biodegradation of 2,4,6-trimethylphenol has been studied more extensively. Some research suggests that this compound is expected to biodegrade slowly in soil and water. nih.gov For instance, one study reported no degradation of 2,4,6-trimethylphenol in coal tar-contaminated groundwater under anaerobic conditions over an eight-week period. nih.gov However, other studies have identified specific bacterial strains capable of degrading chlorophenols and phenol, indicating that microbial communities with the potential to break down substituted phenols exist. researchgate.net The presence of other compounds can influence the degradability of phenols by pure cultures. researchgate.net

The organophosphate ester, tris(2,4,6-trimethylphenyl) phosphate, formed from the oxidation of the parent compound, would also be subject to biodegradation. While organophosphate esters are generally more resistant to hydrolysis than phosphite esters, their biodegradation can occur, albeit at varying rates depending on the specific structure and environmental conditions. wikipedia.org

Fate of Degradation Products, including 2,4,6-Trimethylphenol

The primary degradation products of this compound are phosphorous acid, 2,4,6-trimethylphenol (from hydrolysis), and tris(2,4,6-trimethylphenyl) phosphate (from oxidation). The environmental fate of these products determines the long-term impact of the parent compound.

Phosphorous Acid: In the environment, phosphorous acid can be oxidized to phosphate, which is a key nutrient for organisms.

Tris(2,4,6-trimethylphenyl) Phosphate: As an organophosphate ester, this compound is expected to be more persistent than the parent phosphite. Its fate will be governed by slow hydrolysis and biodegradation processes.

2,4,6-Trimethylphenol: The environmental fate of 2,4,6-trimethylphenol is influenced by its physical and chemical properties. It is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov Its moderate water solubility and potential for slow biodegradation suggest that it may persist in certain environmental compartments. nih.gov Volatilization from water surfaces is also a potential, though likely slow, removal pathway. nih.gov The table below summarizes the expected environmental fate of the key degradation products.

Degradation ProductKey Environmental ProcessesPotential for Persistence
Phosphorous AcidOxidation to phosphate, microbial uptakeLow
Tris(2,4,6-trimethylphenyl) PhosphateSlow hydrolysis, biodegradationHigh
2,4,6-TrimethylphenolAdsorption to sediment, slow biodegradation, volatilizationModerate

Computational Chemistry and Theoretical Modeling of Hindered Aryl Phosphites

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure, Electronic Properties, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of hindered aryl phosphites. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Molecular Structure: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the tris(2,4,6-trimethylphenyl) phosphite (B83602) molecule, a process known as geometry optimization. The sterically demanding 2,4,6-trimethylphenyl (mesityl) groups significantly influence the molecule's conformation, including the P-O bond lengths and C-P-O bond angles. Calculations on related bulky phosphine (B1218219) oxides show that aryl substituents adopt specific configurations to minimize steric strain. researchgate.net The optimized geometry provides a foundational model for understanding the molecule's physical and chemical behavior.

Electronic Properties and Reactivity Prediction: The electronic properties of the phosphite are key to its function as a stabilizer. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, a crucial step in its antioxidant function, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For a phosphite, the lone pair of electrons on the central phosphorus atom is a site of high electron density, making it a primary center for reaction with electrophilic species like radicals.

Table 1: Predicted Molecular and Electronic Properties of Tris(2,4,6-trimethylphenyl) phosphite via DFT Calculations (Representative Values).
ParameterCalculated Value
P-O Bond Length~1.62 Å
O-P-O Bond Angle~101°
HOMO Energy-5.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.3 eV

Molecular Dynamics Simulations for Interactions with Polymer Chains and Substrates

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of these molecules within a larger system, such as a polymer matrix. vt.edu MD uses classical mechanics to simulate the physical movements of atoms and molecules over time, providing insights into bulk properties and intermolecular interactions. upc.edu

Dispersion and Mobility in Polymers: For tris(2,4,6-trimethylphenyl) phosphite to function effectively as a stabilizer, it must be well-dispersed within the host polymer. MD simulations can model a system containing multiple polymer chains and phosphite molecules. By analyzing the trajectories of the phosphite molecules, researchers can calculate key parameters like the radial distribution function (RDF) and the diffusion coefficient. The RDF reveals how the phosphite molecules are distributed relative to the polymer chains, indicating whether they are aggregated or evenly dispersed. The diffusion coefficient quantifies the mobility of the phosphite within the polymer matrix, which is crucial for its ability to reach and neutralize reactive sites.

Interaction with Substrates: MD simulations can also model the interface between the polymer and a substrate, such as a metal catalyst residue. These simulations help to understand if the phosphite additive preferentially migrates to these interfaces where degradation might be initiated. By analyzing the interaction energies, researchers can determine the affinity of the phosphite for different components within the polymer system, guiding the development of more effective stabilization packages.

Reaction Pathway Modeling and Transition State Analysis for Oxidation and Decomposition

A critical aspect of a phosphite stabilizer's performance is its own chemical stability and the pathways through which it reacts. Computational modeling can elucidate the mechanisms of key reactions, such as oxidation and hydrolysis (decomposition), by mapping the potential energy surface of the reaction.

Oxidation Pathway: The primary antioxidant function of a phosphite is to be oxidized to a phosphate (B84403), thereby consuming species that would otherwise degrade the polymer. Theoretical models can map the step-by-step mechanism of this oxidation by radicals (e.g., peroxy or oxy radicals). researchgate.net Using methods like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB), researchers can locate the transition state (the highest energy point along the reaction coordinate) for each step. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Studies on similar hindered aryl phosphites show that their decomposition is accelerated by radicals. researchgate.net

Decomposition Pathway (Hydrolysis): Hindered aryl phosphites can be susceptible to hydrolysis, where reaction with water leads to the cleavage of the P-O bond, forming phenols and phosphorous acid. This is often an undesirable side reaction as it consumes the active stabilizer. Reaction pathway modeling can determine the activation energy for hydrolysis, helping to predict the stabilizer's shelf-life and performance in humid conditions. These calculations can also assess the catalytic effect of acidic or basic residues in the polymer on the rate of hydrolysis.

Table 2: Representative Calculated Activation Energies for Key Reaction Pathways.
Reaction PathwayProcessCalculated Activation Energy (kJ/mol)
OxidationReaction with Peroxy Radical (ROO•)Low
OxidationReaction with Oxy Radical (RO•)Very Low
DecompositionUncatalyzed Hydrolysis (First P-O Bond)High
DecompositionAcid-Catalyzed HydrolysisModerate

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides a powerful method for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization and frequency calculation using DFT, the vibrational modes of tris(2,4,6-trimethylphenyl) phosphite can be predicted. These modes correspond to the absorption peaks in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. Comparing the computed spectra with experimental results helps to confirm the structure of the molecule and the assignment of specific peaks to particular bond vibrations (e.g., P-O-C stretching, aromatic C-H bending). Studies on both 2,4,6-trimethylphenol (B147578) and triphenyl phosphite have shown a strong correlation between DFT-calculated vibrational frequencies and experimental spectra. researchgate.netscispace.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organophosphorus compounds, with ³¹P NMR being particularly important. Quantum chemical methods can predict NMR chemical shifts (δ) and coupling constants (J). These calculations involve determining the magnetic shielding of each nucleus within the molecule's electronic environment. Predicted ³¹P and ¹³C NMR chemical shifts for tris(2,4,6-trimethylphenyl) phosphite can be compared with experimental data to confirm its synthesis and purity. researchgate.net This predictive capability is especially useful for identifying reaction products and degradation species in complex mixtures.

Table 3: Correlation of Predicted and Experimental Spectroscopic Data for Key Moieties.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
StretchingAromatic C-H3050 - 31003000 - 3100
StretchingAlkyl C-H2920 - 29802850 - 3000
StretchingAromatic C=C1580 - 16101575 - 1625
Asymmetric StretchP-O-C1180 - 12101170 - 1220
Symmetric StretchP-O-C850 - 880840 - 890

Future Research Horizons and Emerging Paradigms in Hindered Phosphite Chemistry

Development of Novel Phosphite (B83602) Structures with Enhanced Performance or Multifunctionality

The traditional role of hindered phosphites as secondary antioxidants is being expanded through the design of novel molecular structures that offer superior performance and added functionalities. A key focus is on improving hydrolytic stability, as the degradation of phosphites upon exposure to water can compromise their effectiveness and lead to the formation of undesirable byproducts. Research is directed towards creating sterically hindered aryl phosphites with bulky substituents that shield the phosphorus center from hydrolysis.

Another significant trend is the development of multifunctional stabilizers. This involves integrating the phosphite moiety into a larger molecule that contains other stabilizing groups. A prominent example is the combination of a hindered phosphite with a hindered amine light stabilizer (HALS) within the same molecule. electrochemsci.org These "HALS-phosphites" exhibit intramolecular synergistic effects, providing both thermo-oxidative and photo-oxidative stability, and often outperform traditional blends of the individual stabilizers. electrochemsci.org The covalent linkage ensures that the different stabilizing functions are always in close proximity, enhancing their cooperative antioxidant action.

FeatureDevelopment FocusDesired OutcomeExample
Enhanced Stability Increased steric hindrance around the phosphorus atomImproved hydrolytic stability, longer shelf-life of the additivePhosphites with bulky ortho-substituents on the phenol (B47542) rings
Multifunctionality Covalent bonding of phosphite and HALS moietiesIntramolecular synergism, protection against both heat and UV degradationHALS-phosphite hybrid molecules
Durability Increasing molecular weightReduced volatility and migration, enhanced long-term performanceOligomeric and polymeric phosphite stabilizers

Integration into Smart Materials and Responsive Systems

The integration of hindered phosphites into smart materials and responsive systems represents a paradigm shift from their traditional role as passive stabilizers. Smart materials are designed to change their properties in response to external stimuli, such as light, heat, pH, or chemical environment. semanticscholar.org The inherent reactivity of the phosphite group—specifically its oxidation to phosphate (B84403)—can be harnessed as a trigger mechanism in such systems.

One emerging concept is the development of materials with built-in degradation indicators. For instance, a phosphite-containing polymer could be designed to undergo a detectable change, such as a color shift or a change in fluorescence, as the phosphite is consumed during the antioxidant process. This would provide a real-time indication of the material's remaining oxidative stability. Research into organophosphorus(III) moieties in polymer backbones has shown that their oxidation can switch the material from non-emissive to highly emissive, a property that could be exploited for sensor applications. rsc.org

Another area of exploration is the development of self-healing or self-protecting materials. A system could be envisioned where the oxidation of a phosphite triggers a secondary protective mechanism, such as the release of a primary antioxidant or the cross-linking of polymer chains to prevent crack propagation. While still largely conceptual in the context of hindered phosphites, the broader field of stimuli-responsive phosphorus-based polymers provides a strong foundation for this research. rsc.org For example, the pH sensitivity of polyphosphazenes, which is accelerated under acidic conditions that can arise during polymer degradation, demonstrates the potential for phosphorus-containing polymers to respond to changes in their environment. rsc.org

System TypeTrigger MechanismPotential Application
Degradation Sensors Oxidation of phosphite to phosphateReal-time monitoring of a material's remaining service life
Controlled Release Oxidation of a phosphite-containing matrixOn-demand release of active agents (e.g., primary antioxidants, flame retardants)
Self-Strengthening Materials Phosphite oxidation initiating cross-linkingEnhanced material durability upon initial oxidative stress

Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of hindered aryl phosphites often involves the reaction of phosphorus trichloride (B1173362) with hindered phenols. hplc.eu While effective, this method can generate significant amounts of hydrogen chloride (HCl) as a byproduct, requiring neutralization and disposal, which detracts from its atom economy. hplc.eu Consequently, a major focus of future research is the development of greener, more sustainable synthetic routes.

Transesterification is a promising alternative that avoids the use of phosphorus trichloride. hplc.eu This method typically involves reacting a simple phosphite, such as triethyl phosphite, with a hindered phenol. hplc.eu The reaction is driven by the removal of a volatile alcohol byproduct (e.g., ethanol), leading to high yields and cleaner reaction profiles. hplc.eu Research in this area is focused on developing more efficient and recyclable catalysts to improve the economics and environmental footprint of the process. phosphortech.com

One-pot synthesis methods are also gaining traction as a way to improve efficiency and reduce waste. hplc.eu These procedures combine multiple reaction steps into a single process, minimizing the need for intermediate purification and reducing solvent usage. hplc.eu For example, a one-pot synthesis of a complex phosphite antioxidant might involve the sequential addition of different alcohols and phenols to a phosphorus precursor in a single reaction vessel. hplc.eu

Looking further ahead, the direct functionalization of white phosphorus (P4) is being explored as a highly atom-economical route to organophosphorus compounds. hplc.eu This approach avoids the need to first convert P4 into PCl3, a process that is energy-intensive and uses hazardous chlorine gas. While still in the early stages of development for complex phosphites, catalytic systems that can directly incorporate P4 into organic molecules represent a significant long-term goal for sustainable phosphorus chemistry. hplc.eu

Advanced Characterization Techniques for Real-Time and In-Operando Studies

Understanding the precise mechanisms and kinetics of hindered phosphite action within a polymer matrix is crucial for designing more effective stabilizers. Traditional methods often rely on bulk property measurements after aging, which provide limited insight into the dynamic processes occurring at the molecular level. The future of this field lies in the application of advanced characterization techniques that allow for real-time and in-operando studies.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for detecting and identifying free radical species. acs.orgepj-conferences.org While phosphites themselves are not radicals, ESR can be used to monitor the radical populations that the phosphites are designed to mitigate. acs.orgepj-conferences.org In combination with spin trapping agents, ESR can provide detailed information about the types of radicals being formed during polymer degradation and how the presence of a phosphite antioxidant affects their concentration and evolution over time. acs.orgepj-conferences.orgresearchgate.net

Chemiluminescence (CL) is another highly sensitive technique for studying oxidative degradation. researchgate.net The oxidation of polymers is often accompanied by the emission of a faint amount of light (chemiluminescence), the intensity of which is proportional to the rate of oxidation. By monitoring the CL signal of a polymer with and without a phosphite stabilizer, researchers can quantitatively assess the antioxidant's effectiveness in inhibiting oxidation in real-time. researchgate.net

The development of sensor systems for in-situ monitoring of polymer degradation is also a promising frontier. researchgate.net Techniques such as Direct Analysis in Real Time coupled with Time-of-Flight Mass Spectrometry (DART-Tof-MS) can monitor the isothermal decomposition of polymers, providing real-time data on the evolution of degradation products. researchgate.net Field-effect sensor systems are also being developed to track the chemical changes associated with degradation, offering a high-throughput method for evaluating stabilizer performance under various conditions. researchgate.net

TechniqueInformation ObtainedStudy Type
Electron Spin Resonance (ESR/EPR) Detection and identification of free radicals; mechanism of stabilizationIn-situ, Real-time
Chemiluminescence (CL) Rate of oxidation; antioxidant efficiency and induction timeIn-situ, Real-time
Mass Spectrometry (e.g., DART-Tof-MS) Identification of degradation products and stabilizer byproductsReal-time
In-situ Sensor Systems Real-time changes in chemical/physical properties during degradationIn-operando

Exploration of Phosphites in Other Advanced Materials Applications (e.g., batteries, optoelectronics)

The unique chemical properties of organophosphorus compounds, including phosphites, are leading to their exploration in advanced materials applications beyond polymer stabilization.

In the field of energy storage, phosphite and phosphate esters are being investigated as additives for lithium-ion battery electrolytes. electrochemsci.orgmdpi.com One of their key roles is to act as flame retardants, improving the safety of batteries by reducing the flammability of the organic carbonate-based electrolytes. researchgate.netmdpi.com Additionally, certain phosphite additives, such as tris(trimethylsilyl) phosphite (TMSP), can enhance the performance and stability of batteries, particularly at elevated temperatures. electrochemsci.org They are believed to contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, suppressing electrolyte decomposition and improving cycling stability. electrochemsci.orgresearchgate.net

In optoelectronics, the focus has been more on the broader class of organophosphorus compounds, but the underlying chemistry offers potential for phosphites. Organophosphorus materials are being developed as emitters for Organic Light-Emitting Diodes (OLEDs). epj-conferences.org The ability to tune the electronic properties of these molecules by modifying the substituents on the phosphorus atom allows for the creation of materials that emit light across the visible spectrum. epj-conferences.org While much of the work has focused on phosphine (B1218219) oxides and phospholes, the versatility of phosphorus chemistry suggests that phosphite-based structures could also be designed with desirable photophysical properties. epj-conferences.org Furthermore, phosphites are being explored as nonlinear optical (NLO) materials, with the (HPO3)2- anionic group showing promise for applications in UV laser technology due to its wide band gap and moderate second-harmonic generation (SHG) effect. nih.gov In the realm of solar energy, phosphorus-based additives like ammonium (B1175870) hypophosphite have been used to improve the film quality and stability of tin-based perovskite solar cells by acting as an antioxidant to prevent the oxidation of Sn2+. rsc.org

Application AreaFunction of Phosphite/Organophosphorus CompoundPotential Benefit
Lithium-Ion Batteries Electrolyte additiveEnhanced safety (flame retardancy), improved cycling stability, SEI formation
Optoelectronics (OLEDs) Emitter material, host materialTunable emission color, high quantum efficiency
Nonlinear Optics NLO-active building unitApplications in UV laser technology
Perovskite Solar Cells Antioxidant additiveImproved film quality and long-term stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.